molecular formula C26H18 B1592823 9-([1,1'-Biphenyl]-4-yl)anthracene CAS No. 323195-31-9

9-([1,1'-Biphenyl]-4-yl)anthracene

Cat. No.: B1592823
CAS No.: 323195-31-9
M. Wt: 330.4 g/mol
InChI Key: ZPLVQJGIYNHPIG-UHFFFAOYSA-N
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Description

9-([1,1'-Biphenyl]-4-yl)anthracene is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of a biphenyl group at the 9th position of the anthracene structure enhances its photophysical properties, making it a valuable compound in various scientific and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-([1,1'-Biphenyl]-4-yl)anthracene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 9-bromoanthracene and 4-phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura cross-coupling reaction remains a standard approach due to its efficiency and high yield. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure consistent and high-quality production.

Chemical Reactions Analysis

Types of Reactions: 9-([1,1'-Biphenyl]-4-yl)anthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert it into dihydroanthracene derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products Formed:

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroanthracene derivatives.

    Substitution: Various substituted anthracene derivatives depending on the electrophile used.

Scientific Research Applications

9-([1,1'-Biphenyl]-4-yl)anthracene has several applications in scientific research:

Comparison with Similar Compounds

    9,10-Diphenylanthracene: Another anthracene derivative with two phenyl groups at the 9th and 10th positions.

    9-Phenylanthracene: Contains a single phenyl group at the 9th position.

    9,10-Bis(phenylethynyl)anthracene: Features phenylethynyl groups at the 9th and 10th positions.

Uniqueness: 9-([1,1'-Biphenyl]-4-yl)anthracene is unique due to the presence of the biphenyl group, which enhances its photophysical properties compared to other anthracene derivatives. This makes it particularly valuable in applications requiring high fluorescence quantum yields and thermal stability .

Properties

IUPAC Name

9-(4-phenylphenyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18/c1-2-8-19(9-3-1)20-14-16-21(17-15-20)26-24-12-6-4-10-22(24)18-23-11-5-7-13-25(23)26/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLVQJGIYNHPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=CC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622187
Record name 9-([1,1'-Biphenyl]-4-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

323195-31-9
Record name 9-([1,1'-Biphenyl]-4-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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